![molecular formula C20H13BrN2O5 B326998 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B326998.png)
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid core substituted with a bromine atom and a furan ring, which is further substituted with a cyano group and a pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be achieved through a multi-step process involving the following key steps:
Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Pyridine Derivative Synthesis: The pyridine derivative can be synthesized through a condensation reaction involving a suitable aldehyde and a cyanoacetamide derivative.
Coupling Reaction: The final coupling of the furan ring with the benzoic acid core can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylbenzoic acid
- 5-bromo-2-bromomethylbenzoic acid
- 2-bromo-5-fluorobenzoic acid
Uniqueness
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which includes a combination of a benzoic acid core, a furan ring, and a pyridine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H13BrN2O5 |
|---|---|
Molecular Weight |
441.2 g/mol |
IUPAC Name |
5-bromo-2-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H13BrN2O5/c1-10-14(18(24)23(2)19(25)16(10)9-22)8-12-4-6-17(28-12)13-5-3-11(21)7-15(13)20(26)27/h3-8H,1-2H3,(H,26,27)/b14-8+ |
InChI Key |
BMDUBXCSLYNDOA-RIYZIHGNSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B326915.png)
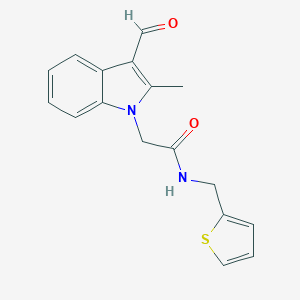
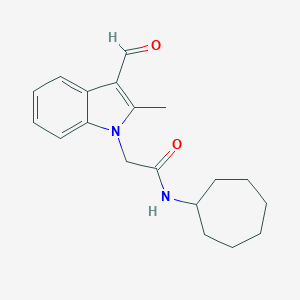
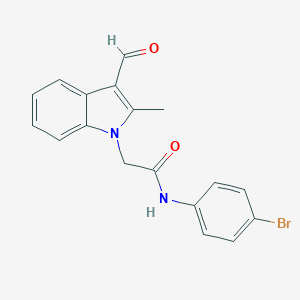
![isopropyl 4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B326920.png)
![methyl (2Z)-7-methyl-2-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B326921.png)
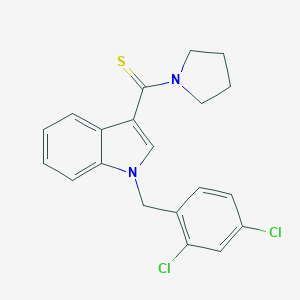
![(5E)-1-(2,3-dichlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B326925.png)
![N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326927.png)
![N-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-4-[(Z)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,4-triazol-3-amine](/img/structure/B326928.png)
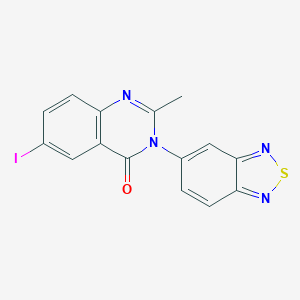
![N'',N'''-bis[3-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326931.png)
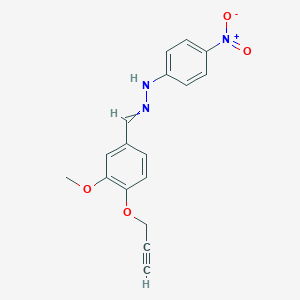
![methyl 3-[5-[[[(E)-[5-(3-methoxycarbonylphenyl)furan-2-yl]methylideneamino]carbamoylhydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B326934.png)
